BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Data of Ethyl Linalool: A
Technical Guide

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest |

Compound Name: Ethyl linalool
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Cat. No.: B8231088
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl
linalool (3,7-Dimethyl-1,6-nonadien-3-ol). Due to the limited availability of public experimental
IH NMR, 3C NMR, and IR spectra for ethyl linalool, this document presents the available
experimental mass spectrometry data. To offer valuable comparative insights, spectroscopic
data for the structurally similar compound, linalool, is also provided. Detailed experimental
protocols for each spectroscopic technique are included to facilitate the replication and
validation of these findings.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for ethyl linalool
and the reference compound, linalool.

Mass Spectrometry (MS) of Ethyl Linalool

Experimental Gas Chromatography-Mass Spectrometry (GC-MS) data has been obtained for
ethyl linalool. The mass spectrum reveals a fragmentation pattern that can be used for the
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identification and quantification of the compound.

Mass-to-Charge Ratio (m/z) Relative Intensity (%)
41 54.61
43 65.06
55 99.99
71 85.87
93 62.71

Spectroscopic Data of Linalool (Reference Compound)

Due to the absence of publicly available experimental tH NMR, 3C NMR, and IR spectra for
ethyl linalool, the data for the closely related compound linalool are presented below for
reference. It is important to note that while structurally similar, the ethyl group in ethyl linalool
will induce shifts in the spectral data compared to the methyl group in linalool.

1H NMR of Linalool (CDCls, 400 MHz)

Chemical Shift (6) ppm

1.28 (s, 3H)

1.57 (s, 3H)

1.65 (s, 3H)

1.98-2.07 (m, 2H)

5.03 (dd, J=10.8, 1.2 Hz, 1H)

5.13 (t, J=7.2 Hz, 1H)

5.20 (dd, J=17.2, 1.2 Hz, 1H)

5.92 (dd, J=17.2, 10.8 Hz, 1H)

13C NMR of Linalool (CDClIs, 100 MHz)
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Chemical Shift (6) ppm

17.6

22.8

25.7

27.8

42.1

73.4

111.6

124.4

131.7

145.2

IR Spectrum of Linalool (Neat)

Wavenumber (cm~?) Functional Group
3420 (broad) O-H (alcohol)

2979, 2920 C-H (aliphatic)

1644 C=C (alkene)

1114 C-O (secondary alcohol)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy of
Liquid Samples

Obijective: To obtain *H and *3C NMR spectra of a liquid organic compound.
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Materials:

NMR spectrometer (e.g., 400 MHz)

5 mm NMR tubes

Deuterated solvent (e.g., CDClIs)

Pipettes

Vortex mixer
Procedure:

e Sample Preparation:

[e]

Weigh approximately 5-20 mg of the liquid sample into a clean, dry vial.

o Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,
CDCls).

o Gently vortex the vial to ensure the sample is completely dissolved and the solution is
homogeneous.

o Using a pipette, transfer the solution into a clean 5 mm NMR tube. The liquid level should
be approximately 4-5 cm.

e Instrument Setup:
o Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

o Place the sample into the NMR spectrometer's autosampler or manually insert it into the
magnet.

o Data Acquisition:

o Lock the spectrometer onto the deuterium signal of the solvent.
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o Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and
symmetrical lock signal.

o Tune and match the probe for the desired nucleus (*H or 13C).

o Set the appropriate acquisition parameters, including the number of scans, spectral width,
and relaxation delay. For 13C NMR, a larger number of scans is typically required due to
the low natural abundance of the 13C isotope.

o Acquire the spectrum.

» Data Processing:

[e]

Apply Fourier transformation to the raw data (Free Induction Decay - FID) to obtain the
frequency-domain spectrum.

[e]

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

o

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,
7.26 ppm for CDCls in *H NMR, 77.16 ppm for CDCls in 33C NMR).

o

Integrate the peaks in the *H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy of a Neat Liquid

Objective: To obtain the infrared spectrum of a pure liquid sample.

Materials:

Fourier-Transform Infrared (FTIR) spectrometer

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

Pipette

Solvent for cleaning (e.g., acetone or isopropanol)

Kimwipes
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Procedure (using Salt Plates):
e Sample Preparation:

o Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of a
volatile solvent like acetone and a Kimwipe, then allow them to dry completely.

o Using a pipette, place one to two drops of the neat liquid sample onto the center of one
salt plate.

o Carefully place the second salt plate on top, spreading the liquid to form a thin, uniform
film between the plates. Avoid forming air bubbles.

o Data Acquisition:
o Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.

o Acquire a background spectrum of the empty sample compartment to subtract the spectral
contributions of atmospheric water and carbon dioxide.

o Acquire the sample spectrum.
e Data Processing and Cleaning:

o The spectrometer software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o After analysis, carefully separate the salt plates and clean them thoroughly with an
appropriate solvent and Kimwipes. Store the plates in a desiccator to prevent damage
from moisture.

Gas Chromatography-Mass Spectrometry (GC-MS) of
Volatile Compounds

Objective: To separate and identify the components of a volatile organic sample.

Materials:
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e Gas chromatograph coupled to a mass spectrometer (GC-MS)

e Appropriate GC column (e.g., a nonpolar or medium-polarity column for general fragrance
analysis)

e Helium or hydrogen carrier gas

o Autosampler vials with septa

e Microsyringe

e Solvent for dilution (e.g., hexane or ethanol)
Procedure:

e Sample Preparation:

o Prepare a dilute solution of the sample in a suitable volatile solvent. The concentration
should be optimized to avoid overloading the GC column.

o Transfer the solution to an autosampler vial and seal it with a septum cap.
e Instrument Setup:

o Set the GC oven temperature program. A typical program for fragrance analysis might
start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a
higher temperature (e.g., 250 °C) to elute all components.

o Set the injector temperature and mode (e.g., split or splitless).
o Set the carrier gas flow rate.

o Set the MS parameters, including the ionization mode (typically Electron lonization - El at
70 eV), the mass range to be scanned (e.g., m/z 40-400), and the temperatures of the ion
source and transfer line.

» Data Acquisition:
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o Inject a small volume (typically 1 uL) of the prepared sample into the GC.

o The GC will separate the components of the mixture based on their boiling points and
interactions with the stationary phase of the column.

o As each component elutes from the GC column, it enters the mass spectrometer, where it
is ionized and fragmented. The mass spectrometer then separates and detects these
fragments based on their mass-to-charge ratio.

» Data Processing:

o The resulting total ion chromatogram (TIC) shows the separation of the components over
time.

o The mass spectrum for each peak in the TIC can be examined to identify the compound.

o ldentification is typically achieved by comparing the experimental mass spectrum to a
reference library of mass spectra (e.g., NIST/EPA/NIH Mass Spectral Library).

Visualization
Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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Caption: General workflow for spectroscopic analysis.

» To cite this document: BenchChem. [Spectroscopic Data of Ethyl Linalool: A Technical
Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8231088/docs#spectroscopic-data-of-ethyl-linalool-a-
technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b8231088/docs?utm_src=pdf-body-img#spectroscopic-data-of-ethyl-linalool-a-technical-guide
https://www.benchchem.com/product/b8231088/docs#spectroscopic-data-of-ethyl-linalool-a-technical-guide
https://www.benchchem.com/product/b8231088/docs#spectroscopic-data-of-ethyl-linalool-a-technical-guide
https://www.benchchem.com/product/b8231088/docs#spectroscopic-data-of-ethyl-linalool-a-technical-guide
https://www.benchchem.com/product/b8231088/docs#spectroscopic-data-of-ethyl-linalool-a-technical-guide
https://www.benchchem.com/product/b8231088?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8231088?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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